N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Synthesis and Antibacterial Activity
Synthetic Approaches and QSAR Studies : Novel analogs with a structure incorporating elements similar to the target compound have been designed and synthesized. These compounds, including variations with benzo[d]thiazolyl and pyrazol-5-one derivatives, have demonstrated promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. Such studies often include quantitative structure-activity relationship (QSAR) analyses to understand how structural variations influence biological activity. This research highlights the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Anti-inflammatory and Analgesic Properties
Anti-inflammatory Applications : Compounds derived from thiazole and thiazoline, related to the chemical structure of interest, have shown anti-inflammatory activity. This research supports the exploration of thiazole derivatives as potential nonsteroidal anti-inflammatory drugs (NSAIDs), offering insights into their synthesis and biological evaluations (Lynch et al., 2006).
Antimicrobial and Antitubercular Activities
Antimicrobial and Antitubercular Investigations : Various studies have been conducted on thiazole derivatives for their antimicrobial and antitubercular properties. These compounds, by virtue of their structural characteristics, have been explored for their efficacy against a range of microbial pathogens and Mycobacterium tuberculosis, underscoring their potential as therapeutic agents in treating infectious diseases (Samadhiya et al., 2013).
Antioxidant and Anticancer Activities
Exploration of Antioxidant and Anticancer Capabilities : The synthesis of derivatives featuring thiazole and benzothiazole rings has led to investigations into their antioxidant and anticancer activities. Some synthesized compounds have been evaluated for their ability to scavenge free radicals and their potential cytotoxic effects against cancer cell lines, highlighting the diverse biological activities that such structures can exhibit (Ahmad et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the production of thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to a decrease in inflammation, as these molecules play a significant role in the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory molecules like thromboxane and prostaglandins . This can lead to a decrease in inflammation and pain.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for anti-inflammatory activity . The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would need to be studied in more detail to fully understand the compound’s bioavailability and overall effect in the body.
Result of Action
The result of the compound’s action is a decrease in inflammation . By inhibiting the COX enzymes and preventing the production of pro-inflammatory molecules, the compound can reduce inflammation and potentially alleviate pain .
Future Directions
Properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-25(2)16-6-4-14(5-7-16)22-19(26)10-15-11-30-21(23-15)24-20(27)13-3-8-17-18(9-13)29-12-28-17/h3-9,11H,10,12H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPPEYOYGJDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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